1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide
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Description
1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Reactivity : Pyrazole derivatives are synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides via reactions with binucleophiles shows the chemical reactivity of pyrazole compounds, providing a pathway for generating a wide range of derivatives with potential scientific applications (Yıldırım, Kandemirli, & Demir, 2005).
Experimental and Theoretical Studies : Research includes both experimental and theoretical studies on the functionalization reactions of pyrazole derivatives, offering insights into their chemical behavior and potential for further modification (Yıldırım, Kandemirli, & Akçamur, 2005).
Biological Applications
Anticancer and Anti-inflammatory Activities : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential use of pyrazole derivatives in the development of therapeutic agents (Rahmouni et al., 2016).
Antibacterial Activity : Pyrazolopyridine derivatives have been synthesized and shown to possess moderate to good antibacterial activity against various strains, highlighting their potential in antimicrobial research (Panda, Karmakar, & Jena, 2011).
Antimycobacterial Activity : Studies on substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis show the potential of pyrazole derivatives in treating bacterial infections, including tuberculosis (Gezginci, Martin, & Franzblau, 1998).
properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-11-14(12(2)21(4)19-11)16(23)18-7-10-22-9-6-13-5-8-20(3)15(13)17(22)24/h5-6,8-9H,7,10H2,1-4H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFQCKRZQZYJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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